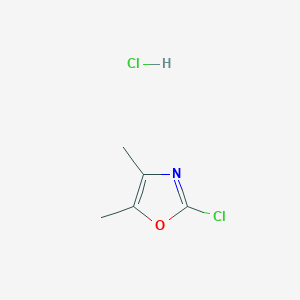

2-chloro-4,5-dimethyl-1,3-oxazolehydrochloride

Description

2-Chloro-4,5-dimethyl-1,3-oxazole hydrochloride is a heterocyclic compound featuring an oxazole core substituted with chlorine at position 2 and methyl groups at positions 4 and 3. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSFHWVAMQLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Cl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375270-30-5 | |

| Record name | 2-chloro-4,5-dimethyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-dimethyl-1,3-oxazolehydrochloride typically involves the chlorination of 4,5-dimethyl-1,3-oxazole. One common method includes the reaction of 4,5-dimethyl-1,3-oxazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-chloro-4,5-dimethyl-1,3-oxazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-dimethyl-1,3-oxazolehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of 4,5-dimethyl-1,3-oxazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Various substituted oxazole derivatives.

Oxidation Reactions: Oxazole N-oxides.

Reduction Reactions: 4,5-dimethyl-1,3-oxazole.

Scientific Research Applications

While comprehensive data tables and case studies for 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea are not available in the search results, information regarding its properties, synthesis, and potential applications can be extracted.

IUPAC Name: 1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea.

Other names: 1-[(naphthalen-1-yl)methyl]-3-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}urea .

Chemical Reactions

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions:

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

- Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

- Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Antimicrobial Properties

Mechanism of Action

The mechanism of action of 2-chloro-4,5-dimethyl-1,3-oxazolehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron Effects : Chlorine (electron-withdrawing) in the target compound increases electrophilicity at C2, facilitating nucleophilic substitution. Ethyl or isopropyl groups (electron-donating) in analogs reduce reactivity .

- Salt Formation : The hydrochloride salt improves aqueous solubility compared to neutral oxazole derivatives (e.g., 2-ethyl-4,5-dimethyloxazole) .

Physical and Chemical Properties

| Property | 2-Chloro-4,5-dimethyl-1,3-oxazole hydrochloride (Inferred) | 2-Amino-4,5-dimethylthiazole hydrochloride | 2-Ethyl-4,5-dimethyl-1,3-oxazole | 2-(3,4-Dichlorophenyl)-4,5-dimethyl-1,3-oxazole |

|---|---|---|---|---|

| Molecular Weight | ~180-200 (estimated) | 164.66 | 139.19 (neutral form) | 242.10 |

| Melting Point | High (decomposition likely) | 273–274°C (decomposition) | Not reported | Not reported |

| Solubility | Hygroscopic, water-soluble (HCl salt) | Hygroscopic | Lipophilic | Lipophilic (dichlorophenyl enhances hydrophobicity) |

| Stability | Stable under anhydrous conditions | Stable | Air-stable | Likely stable due to aromatic Cl substituents |

Key Observations :

Biological Activity

2-Chloro-4,5-dimethyl-1,3-oxazolehydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2375270-30-5

- Molecular Formula : C6H8ClN2O

- Molecular Weight : 162.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects by:

- Inhibition of Enzymatic Activity : The oxazole ring structure allows for potential interactions with enzymes involved in various biochemical pathways.

- Modulation of Receptor Activity : The compound may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess selective antiproliferative properties against certain cancer cell lines.

- Antimicrobial Properties : There is evidence indicating potential antimicrobial effects against various pathogens.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations:

| Cell Line | GI50 (µM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-453 (LAR) | 40 | 5-fold |

| HCC70 (BL2) | >200 | - |

| MDA-MB-231 | >200 | - |

These findings indicate that the compound selectively inhibits the growth of MDA-MB-453 cells compared to other subtypes of triple-negative breast cancer (TNBC) .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity against common pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the oxazole ring or substituents at the 4 and 5 positions could enhance potency or selectivity for specific targets. Ongoing SAR studies aim to identify more effective analogs .

Q & A

Q. What are the established synthetic routes for 2-chloro-4,5-dimethyl-1,3-oxazole hydrochloride, and how can reaction conditions be optimized?

The synthesis of chlorinated oxazole derivatives typically involves cyclization of precursors under controlled conditions. For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized via oxime formation with hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., DCM or acetone), and stoichiometric ratios of reagents like oxalyl chloride. Purity can be enhanced using column chromatography (1–20% MeOH-DCM gradients) and recrystallization from ethanol .

Q. How is the structural identity of 2-chloro-4,5-dimethyl-1,3-oxazole hydrochloride confirmed in synthetic workflows?

Key analytical methods include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent patterns and confirm cyclization. For example, methyl groups in analogous oxazoles resonate at δH 2.1–2.5 ppm, while aromatic protons appear downfield .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M−H]⁻ peaks matching theoretical values within 0.5 ppm) .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally related 2-[3-(4-chlorophenyl)pyrazolyl]thiazoles (R factor = 0.053) .

Q. What safety protocols are critical for handling chlorinated oxazoles in laboratory settings?

- Personal protective equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile chlorinating agents (e.g., PCl₅ or oxalyl chloride) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the reactivity of 2-chloro-4,5-dimethyl-1,3-oxazole in nucleophilic substitution reactions?

The electron-withdrawing chloro group activates the oxazole ring toward nucleophilic attack at the 2-position, while methyl groups provide steric hindrance that may direct regioselectivity. Computational studies (e.g., DFT calculations) can map charge distribution, and experimental kinetic data (e.g., reaction rates with amines or thiols) validate these effects. Comparative studies with non-chlorinated analogs (e.g., 4,5-dimethyloxazole) are recommended to isolate electronic contributions .

Q. What strategies resolve contradictions in biological activity data for chlorinated oxazoles across different assay systems?

- Dose-response normalization : Account for variations in cell permeability (e.g., logP ~4.9 for similar compounds) by testing multiple concentrations.

- Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .

- Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinase inhibition vs. off-DNA effects) .

Q. How can regioselective functionalization of 2-chloro-4,5-dimethyl-1,3-oxazole be achieved for medicinal chemistry applications?

- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (−78°C) to deprotonate specific positions, followed by quenching with electrophiles .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the chloro position, catalyzed by Pd(PPh₃)₄, enable C–C bond formation while preserving the oxazole core .

- Protection/deprotection : Temporarily block reactive sites (e.g., with TMS groups) to prioritize functionalization at less accessible positions .

Q. What advanced techniques characterize intermolecular interactions between 2-chloro-4,5-dimethyl-1,3-oxazole hydrochloride and biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time for protein targets .

- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution, suitable for large targets like ion channels .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of acid chlorides .

- Analytical Pitfalls : NMR signal splitting in DMSO-d₆ may indicate hydrogen bonding; confirm assignments via 2D experiments (COSY, HSQC) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with orthogonal methods (e.g., Western blotting alongside viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.